

Application Notes and Protocols for HPLC Quantification of Tartrazine in Food Matrices

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Compound of Interest

Compound Name: Tartrazine acid

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Introduction

Tartrazine (E102 or FD&C Yellow No. 5) is a synthetic lemon-yellow azo dye used as a food coloring agent in a wide variety of products.[1] Due to potential links to hyperactivity in children and other allergic reactions, the concentration of tartrazine in foodstuffs is regulated in many countries.[2][3] Accurate and reliable quantification of this additive is therefore crucial for food safety and quality control. High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for the determination of tartrazine in various food matrices.[4][5] This document provides detailed application notes and protocols for the quantification of tartrazine using HPLC.

I. Sample Preparation Methodologies

The choice of sample preparation technique is critical for accurate quantification and depends on the complexity of the food matrix. The goal is to extract tartrazine efficiently while removing interfering components.

A. Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a commonly used method for cleaning up and concentrating tartrazine from liquid samples. The mechanism involves passing the sample solution through a solid adsorbent that retains the analyte, while the matrix interferences are washed away.[4]

B. Dispersive Solid-Phase Extraction (d-SPE) / QuEChERS

Dispersive Solid-Phase Extraction (d-SPE), often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is a simple and rapid technique.^{[4][5]} It involves mixing the sample extract with a solid adsorbent, followed by centrifugation to separate the cleaned extract.^[4] This method is highly recommended for tartrazine analysis due to its efficiency.^{[4][5]}

C. Ionic Liquid-Based Aqueous Two-Phase System (IL-ATPS)

A novel and effective method for the extraction of tartrazine is the Ionic Liquid-Based Aqueous Two-Phase System (IL-ATPS). This technique can achieve high extraction efficiencies, and the resulting extract can often be directly injected into the HPLC system.^[6]

D. Direct Dilution and Filtration

For simple liquid matrices like soft drinks, a straightforward approach of degassing, dilution, and filtration may be sufficient.^{[7][8]}

II. HPLC Methodologies and Validation Parameters

Several HPLC methods have been developed and validated for tartrazine quantification. The following tables summarize the chromatographic conditions and validation parameters from various studies.

Table 1: HPLC Chromatographic Conditions for Tartrazine Quantification

Column	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Reference
Zorbax ODS (4.6 mm × 150 mm, 5µm)	Gradient: 85% Ammonium acetate (20 mM, pH 4.5) and 15% Methanol, increasing to 40% Methanol over 5 min, then to 98% Methanol over 5 min.	0.8	420	[6]
Phenomenex, Luna, ODS-2 RP-C18(2) (5 µm, 4.6 mm × 250 mm)	Isocratic: 6 mM tetrabutylammonium hydrogensulphate solution/Acetonitrile (57:43)	1	427	[9]
C-18 (250 mm×4.6 mm, 5.6 µm)	Isocratic: Acetonitrile, Methanol, concentrated Acetic acid, and 25% Ammonium hydroxide (190:10:5.6:8.3 v/v/v/v), pH 6	0.8	420	[2]
Waters Shield C18 (250 mm x 4.6 mm, 5 µm)	Isocratic: Acetonitrile/Ammonium acetate 19 mM (86:14 v/v)	1.2	300-650 (PDA)	[10]
Phenomenex C18 Gemini	Isocratic: 20mM Ammonium	Not Specified	426	[11]

(150×4.6mm) 5μ	acetate buffer: Acetonitrile: Methanol (40:30:30 V/V/V)			
Newcrom BH (4.6 x 50 mm, 5 μm)	Isocratic: Methanol/Water (75/25%) with 1% Sulfuric acid	1.0	430	[12]

Table 2: Method Validation Parameters for Tartrazine Quantification

Linearity Range (μg/mL)	Limit of Detection (LOD) (μg/mL)	Limit of Quantification (LOQ) (μg/mL)	Recovery (%)	Reference
0.01–50.0	0.0052	Not Specified	93.5–97.4	[6]
3.79-38	1.095	3.644	Not Specified	[9]
0.75-10	Not Specified	Not Specified	Not Specified	[2]
Not Specified	0.0325	0.1328	99.0-100.7	[10]
0.2-1	Not Specified	Not Specified	Not Specified	[11]
Not Specified	0.03	0.1	Not Specified	[8]
Not Specified	1.22 μg/L	3.71 μg/L	98.1-106.6	[13]
Not Specified	2.50 μg/L	8.33 μg/L	Not Specified	[13]

III. Experimental Protocols

Protocol 1: Sample Preparation of Liquid Samples (e.g., Soft Drinks)

- Degassing: Degas carbonated beverages by ultrasonication for approximately 10 minutes.[6]
[7]

- Dilution: If necessary, dilute the sample with deionized water to bring the tartrazine concentration within the calibration range.
- pH Adjustment (Optional): Adjust the pH of the sample to around 6.0-6.5.[\[7\]](#)
- Filtration: Filter the sample solution through a 0.45 μm syringe filter before HPLC injection.[\[6\]](#)
[\[7\]](#)

Protocol 2: Sample Preparation of Solid Samples (e.g., Candies, Powdered Drinks)

- Homogenization: Pulverize solid samples to a homogeneous powder.[\[2\]](#)
- Dissolution: Dissolve a known amount (e.g., 0.1–5 g) of the homogenized sample in a suitable solvent, such as deionized water.[\[2\]](#)[\[6\]](#) For sugar-based candies, warming at 50°C for 30 minutes can aid dissolution.[\[6\]](#)
- Extraction: For more complex matrices, an extraction step may be necessary. This can involve solid-phase extraction or liquid-liquid extraction.
- Centrifugation: Centrifuge the sample solution to separate solid particles.[\[2\]](#)
- Filtration: Filter the supernatant through a 0.45 μm syringe filter prior to HPLC analysis.[\[2\]](#)[\[6\]](#)

Protocol 3: HPLC Analysis

- System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
- Standard Preparation: Prepare a series of standard solutions of tartrazine in the mobile phase or a suitable solvent to construct a calibration curve.[\[2\]](#)
- Injection: Inject a fixed volume (e.g., 20 μL) of the filtered sample and standard solutions into the HPLC system.[\[2\]](#)
- Data Acquisition: Record the chromatograms and the peak areas at the specified detection wavelength.

- Quantification: Determine the concentration of tartrazine in the samples by comparing their peak areas to the calibration curve.

IV. Visualized Workflows

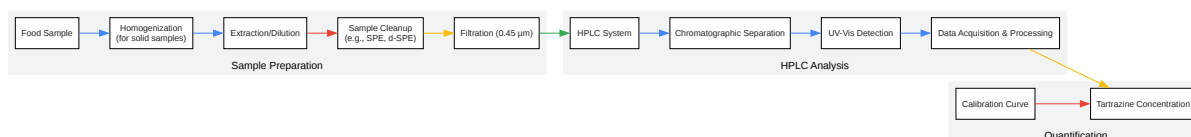


Figure 1: General Workflow for Tartrazine Quantification in Food

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Caption: General Workflow for Tartrazine Quantification in Food.

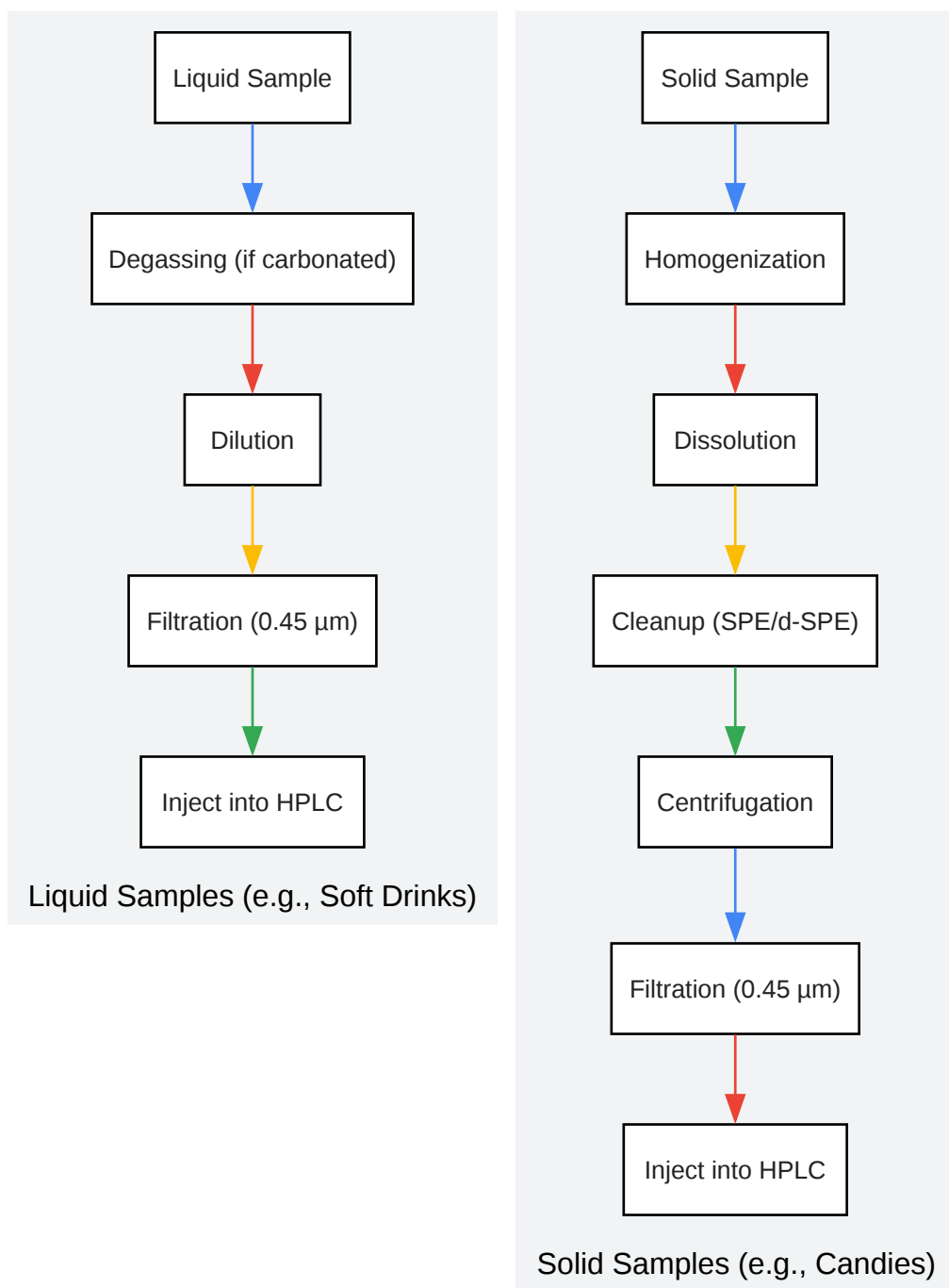


Figure 2: Sample Preparation Workflow for Liquid vs. Solid Foods

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Caption: Sample Preparation Workflow for Liquid vs. Solid Foods.

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